molecular formula C23H18N2 B12034732 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine

Cat. No.: B12034732
M. Wt: 322.4 g/mol
InChI Key: QKEKAVLXAZODAJ-UHFFFAOYSA-N
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Description

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine is an organic compound that features a biphenyl group attached to a perimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine typically involves the reaction of biphenyl derivatives with appropriate reagents to form the desired compound. One common method involves the use of Friedel-Crafts acylation, where biphenyl is reacted with a suitable acylating agent in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions often include the use of solvents like dichloromethane (DCM) and controlled temperatures to ensure optimal yields .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to streamline the production process. These methods often involve the optimization of reaction parameters, including temperature, pressure, and reagent concentrations, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: KMnO4, CrO3

    Reducing agents: LiAlH4, NaBH4

    Catalysts: AlCl3 for Friedel-Crafts reactions

    Solvents: DCM, toluene, ethanol

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl carboxylic acids, while reduction may produce biphenyl alcohols .

Scientific Research Applications

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • 4-[(E)-2-(biphenyl-4-yl)diazenyl]-morpholine
  • 1,3-bis(biphenyl-4-yl)triazene
  • 2-(4-biphenyl)propionic acid

Uniqueness

2-(biphenyl-4-yl)-2,3-dihydro-1H-perimidine is unique due to its specific structural features, which confer distinct chemical and biological propertiesIts unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial contexts .

Properties

Molecular Formula

C23H18N2

Molecular Weight

322.4 g/mol

IUPAC Name

2-(4-phenylphenyl)-2,3-dihydro-1H-perimidine

InChI

InChI=1S/C23H18N2/c1-2-6-16(7-3-1)17-12-14-19(15-13-17)23-24-20-10-4-8-18-9-5-11-21(25-23)22(18)20/h1-15,23-25H

InChI Key

QKEKAVLXAZODAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3NC4=CC=CC5=C4C(=CC=C5)N3

Origin of Product

United States

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